2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one
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Overview
Description
2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system combining an imidazole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one typically involves the annulation of 2-amino-1,3,5-triazines with ketones. One common method is an Iodine (I2)-mediated annulation reaction, where 2-amino-1,3,5-triazines react with electron-rich or electron-poor acetophenones, heterocyclic ketones, or propiophenones . The reaction conditions can be adjusted to obtain different derivatives by changing the reaction environment, such as temperature and solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the I2-mediated annulation method suggests it could be adapted for industrial synthesis. The straightforward nature of the reaction and the availability of starting materials make it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
1,2,4-Triazine: A six-membered ring with three nitrogen atoms, used in various chemical and pharmaceutical applications.
Uniqueness
2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one is unique due to its fused ring system, which combines the properties of both imidazole and triazine rings. This fusion enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3H-imidazo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-5-8-4(11)3-7-1-2-10(3)9-5/h1-2H,(H3,6,8,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNSLLMDTGXGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=O)NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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